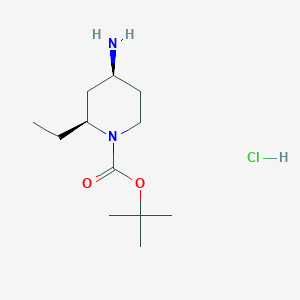

tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride

Description

Chemical Structure: This compound features a piperidine ring with a tert-butyl carbamate group at position 1, an ethyl substituent at position 2, and an amino group at position 2. The stereochemistry is racemic (rac), with the (2S,4S) configuration. It exists as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJWNYNXFDFWKQ-IYPAPVHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes:

Formation of the Piperidine Ring: The initial step often involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through a variety of methods, including reductive amination or cyclization of amino acids.

Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions, using reagents such as ammonia or primary amines.

Addition of the Ethyl Group: The ethyl group at the 2-position is typically introduced through alkylation reactions, using ethyl halides under basic conditions.

Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to prevent unwanted side reactions. These groups are introduced and later removed under specific conditions to yield the desired product.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Flow chemistry techniques, such as those involving microreactors, are often employed to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the amino group to various reduced forms, such as amines or imines, using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for use in drug development.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through cyclization methods such as reductive amination.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.

- Alkylation for Ethyl Group Addition : The ethyl group is added through alkylation reactions using ethyl halides under basic conditions.

The mechanism of action primarily involves interactions with specific molecular targets, such as enzymes or receptors, where the piperidine ring mimics natural substrates, allowing modulation of biological pathways.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in developing:

- Analgesics

- Anti-inflammatory agents

- Central Nervous System (CNS) drugs

Biological Research

In biological studies, tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is investigated for its interactions with biological targets, such as:

- Enzymes involved in metabolic pathways

- Receptors that mediate physiological responses

Case Study 1: Pharmacological Activity

Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes related to metabolic processes. Research has focused on identifying specific targets and understanding the pharmacological effects associated with its use.

Case Study 2: Synthesis of Drug Candidates

A study demonstrated the use of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride as an intermediate in synthesizing novel analgesic compounds. The resulting drugs exhibited enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Pyrrolidine Derivatives

a) tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

- Structure : Pyrrolidine ring (5-membered) with fluorine and methanesulfonyloxy substituents.

- Molecular Weight : 278.23 g/mol

- CAS : EN300-378925

- Key Differences: Pyrrolidine vs. piperidine ring (smaller ring size increases ring strain). Fluorine and methanesulfonyloxy groups enhance electrophilicity, unlike the ethyl and amino groups in the target compound.

- Applications : Likely used in cross-coupling reactions or as a sulfonylation intermediate .

b) Rac-(2S,4S)-2-cyclopropyl-4-piperidinol hydrochloride

- Structure : Piperidine ring with cyclopropyl and hydroxyl groups.

- Key Differences: Cyclopropyl substituent introduces steric hindrance and rigidity compared to the ethyl group. Hydroxyl group vs.

- Applications: Potential intermediate for CNS-targeting drugs due to cyclopropane’s metabolic stability .

c) tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

- Structure : Piperidine ring with hydroxy and methyl groups.

- Key Differences: Hydroxy group replaces the amino group, limiting nucleophilic reactivity. Methyl substituent (smaller than ethyl) reduces steric effects.

- Applications : Used in chiral resolution or as a precursor for hydroxyl-containing pharmaceuticals .

Amino-Functionalized Derivatives

a) (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

- Structure: Pyrrolidine ring with hydroxymethyl and amino groups.

- Molecular Weight : 221.22 g/mol

- CAS : 1279037-14-7

- Key Differences :

- Hydroxymethyl group increases hydrophilicity (LogP likely <1.69).

- Pyrrolidine ring vs. piperidine alters conformational flexibility.

- Applications : Building block for peptide mimetics or glycosidase inhibitors .

b) rac-(3S,4S)-4-propylpyrrolidine-3-carboxylic acid hydrochloride

- Structure : Pyrrolidine ring with propyl and carboxylic acid groups.

- Molecular Weight : 200.28 g/mol

- Key Differences: Carboxylic acid introduces acidity (pKa ~4–5), contrasting with the basic amino group in the target compound. Propyl chain enhances lipophilicity compared to ethyl.

- Applications : Intermediate for prodrugs or metal-chelating agents .

High-Molecular-Weight Analogues

Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

- Structure: Pyrrolidine ring with bulky di-tert-butylphenoxy and ester groups.

- Molecular Weight : 369.93 g/mol

- CAS : 1354484-70-0

- Key Differences: Di-tert-butylphenoxy group drastically increases molecular weight and steric bulk. Ester group (hydrolyzable) vs. stable carbamate in the target compound.

- Applications : Likely used in asymmetric catalysis or as a ligand for transition metals .

Research and Commercial Considerations

- Synthesis Challenges : The target compound’s racemic nature may require chiral resolution for enantiopure applications. Its ethyl and tert-butyl groups demand careful protection/deprotection strategies .

- Supplier Landscape : Over 20 suppliers in China (e.g., Beijing Mediking Biopharm, Chengdu Baishixing) highlight its commercial importance. Most suppliers offer >95% purity, with pack sizes customizable for R&D .

- Safety : Classified as an irritant (similar to analogues in ), necessitating proper handling protocols.

Biological Activity

tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride (CAS: 2209079-67-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₂₅ClN₂O₂

- Molecular Weight : 264.79 g/mol

- Appearance : White to light yellow crystalline powder

The biological activity of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Pharmacological Effects

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies indicated that it inhibits the growth of both gram-positive and gram-negative bacteria.

- Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate pathways related to oxidative stress and inflammation.

- Anti-inflammatory Properties : Studies have demonstrated that tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride resulted in a significant reduction in cognitive decline as measured by the Morris water maze test. This suggests potential applications in neurodegenerative disease management.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| tert-butyl derivative | Enhanced antimicrobial | Improved solubility |

| Ethyl substitution | Increased neuroprotection | Modulates oxidative stress |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity. Avoid dust generation; use closed systems for transfers .

- Spill Management : Absorb with inert material (e.g., sand), transfer to sealed containers, and dispose via hazardous waste protocols .

Q. Contradiction Analysis :

- states "no other hazards," while lists acute toxicity. Resolve discrepancies by adhering to the stricter precautionary measures (e.g., assume toxicity until further data is available) .

What advanced methodologies validate the stereochemical integrity of the (2S,4S) configuration?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak® IA-3 column (mobile phase: hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers. Retention time shifts confirm configuration .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate hydrochloride) to confirm spatial arrangement .

- Circular Dichroism (CD) : Compare CD spectra with known (2S,4S) standards to detect racemization during synthesis .

How does the compound’s stability vary under different reaction conditions?

Advanced Research Question

- Acidic Conditions : The Boc group hydrolyzes in strong acids (e.g., HCl/dioxane), releasing the free amine. Use mild acids (e.g., TFA) for selective deprotection .

- Oxidative Stress : Avoid strong oxidizers (e.g., peroxides), which degrade the piperidine ring, forming nitroso byproducts .

- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in polar solvents (e.g., DMF) may induce racemization .

Advanced Research Question

- Comparative LD50 Studies : Conduct acute toxicity assays (OECD 423) to determine oral/dermal LD50 values, cross-referencing supplier data (e.g., Key Organics vs. Aladdin Scientific) .

- In Silico Modeling : Use QSAR models (e.g., ECOSAR) to predict toxicity endpoints, validating against experimental data .

- Literature Review : Cross-check PubChem and ECHA entries for updated hazard classifications .

What analytical techniques quantify trace impurities in the final product?

Advanced Research Question

- HPLC-MS : Detect impurities at <0.1% levels using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Characterize byproduct masses (e.g., ethylated side products) .

- Karl Fischer Titration : Measure residual water (<0.5% w/w) to ensure stability during storage .

- 1H-NMR : Identify diastereomeric contaminants via splitting of piperidine ring proton signals (δ 3.5–4.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.